molecular formula C10H13N B1666717 1,2,3,4-Tetrahydroquinaldine CAS No. 1780-19-4

1,2,3,4-Tetrahydroquinaldine

Cat. No. B1666717
CAS RN: 1780-19-4
M. Wt: 147.22 g/mol
InChI Key: JZICUKPOZUKZLL-UHFFFAOYSA-N
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Description

1,2,3,4-Tetrahydroquinaldine, also known as 2-Methyl-1,2,3,4-tetrahydroquinoline, is a compound with the molecular formula C10H13N . It is a colorless oil and is produced by the hydrogenation of quinaldine . It is of interest in medicinal chemistry .


Synthesis Analysis

The synthesis of 1,2,3,4-Tetrahydroquinaldine involves various methods including hydrogenation reaction, Diels-Alder reaction, multi-step reaction, multi-component reaction, and domino reaction . In one study, new heterocyclic ligands of 1,2,3,4-Tetrahydroquinaldine were synthesized and characterized by spectral methods, elemental analysis, magnetic susceptibility, and thermal analysis techniques .


Molecular Structure Analysis

The molecular structure of 1,2,3,4-Tetrahydroquinaldine has been analyzed using high-resolution microwave spectroscopy, supported by high-level quantum chemistry calculations . The compound has a novel mechanism of action that changes the substrate pocket to prevent AMP from binding .


Chemical Reactions Analysis

1,2,3,4-Tetrahydroquinaldine has been used in the synthesis of N-substituted benzoyl-1,2,3,4-tetrahydroquinolyl-1-carboxamides displaying fungicidal activity . It has also been used in the synthesis of new heterocyclic ligands .


Physical And Chemical Properties Analysis

1,2,3,4-Tetrahydroquinaldine is a liquid at room temperature . It has a molecular weight of 147.22 g/mol . The compound should be stored in a dark place, under an inert atmosphere .

Scientific Research Applications

Asymmetric Synthesis and Catalysis

1,2,3,4-Tetrahydroquinolines, including 1,2,3,4-tetrahydroquinaldine, are key structural elements in numerous natural products and have broad commercial applications, especially in pharmaceutical and agrochemical synthesis. They are notably present in bioactive alkaloids and used in the asymmetric transfer hydrogenation of quinolines in water, a critical process in pharmaceutical manufacturing (Wang et al., 2009).

Chemical Synthesis and Pharmacology

1,2,3,4-Tetrahydroisoquinoline, closely related to 1,2,3,4-tetrahydroquinaldine, is a privileged scaffold in natural products. It has demonstrated a wide range of bioactivities and is employed as a chiral scaffold in asymmetric catalysis, highlighting its importance in medicinal chemistry (Liu et al., 2015).

Stereochemistry and Hydrolysis

The stereochemistry of 1,2,3,4-tetrahydroquinaldines plays a significant role in their chemical reactions. The rates of acid-catalyzed hydrolysis of these compounds have been studied, revealing insights into their behavior and potential applications in synthesizing stereochemically complex molecules (Forrest et al., 1974).

Solid State Forms and Crystallography

Polymorphs of 4-aminoquinaldine, a compound structurally related to 1,2,3,4-tetrahydroquinaldine, have been studied for their solid-state forms. This research has applications in understanding the properties of these compounds in different crystalline structures, which is crucial for pharmaceutical formulation (Braun et al., 2015).

Multicomponent Reactions and Biological Activity

The synthesis of 1,2,3,4-tetrahydroisoquinolines through multicomponent reactions has been explored, emphasizing their role as precursors for various alkaloids with diverse biological activities. This research highlights the versatility of 1,2,3,4-tetrahydroquinaldine in synthesizing compounds with potential pharmacological applications (Kaur & Kumar, 2020).

Synthesis and Application in Medicinal Chemistry

1,2,3,4-tetrahydroquinoline derivatives, closely related to 1,2,3,4-tetrahydroquinaldine, are important in synthesizing cardiovascular drugs and dyes. Their synthesis and applications in medicinal chemistry and dye manufacturing are subjects of ongoing research, indicating their broad utility in various industrial applications (Guobao, 2012).

Domino Reactions in Organic Synthesis

Recent literature reviews focusing on domino reactions to synthesize 1,2,3,4-tetrahydroquinolines, including 1,2,3,4-tetrahydroquinaldine, have been conducted. These syntheses involve reduction, oxidation, cyclization, and metal-promoted processes, highlighting the compound's versatility in organic synthesis (Nammalwar & Bunce, 2013).

Electrocatalytic Applications

1,2,3,4-Tetrahydroquinaldine has been used in electrocatalytic applications, particularly in the dehydrogenation processes. This reflects its potential use in energy storage and conversion technologies (Luca et al., 2013).

Tetrahydroquinoline Derivatives in Drug Development

1,2,3,4-Tetrahydroquinoline derivatives, including 1,2,3,4-tetrahydroquinaldine, are significant in medicinal chemistry due to their pharmacological activities, including anticancer, anti-diabetic, and anti-inflammatory properties. Their presence in biologically active natural products and therapeutic agents underscores their importance in drug development (Sabale et al., 2013).

Safety And Hazards

1,2,3,4-Tetrahydroquinaldine is classified as a skin irritant and eye irritant . It is recommended to avoid contact with skin and eyes, and to avoid formation of dust and aerosols . The compound should be handled with appropriate exhaust ventilation at places where dust is formed .

Future Directions

The future directions of 1,2,3,4-Tetrahydroquinaldine research could involve the development of atom-economic methods and the synthesis and application of enantiomerically pure 1,2,3,4-tetrahydroquinoline derivatives . The market size for 1,2,3,4-Tetrahydroquinaldine Reagent is projected to reach approximately USD XX.X billion by 2031 .

properties

IUPAC Name

2-methyl-1,2,3,4-tetrahydroquinoline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H13N/c1-8-6-7-9-4-2-3-5-10(9)11-8/h2-5,8,11H,6-7H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JZICUKPOZUKZLL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCC2=CC=CC=C2N1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H13N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50397311
Record name 2-Methyl-1,2,3,4-tetrahydroquinoline
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Molecular Weight

147.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1,2,3,4-Tetrahydroquinaldine

CAS RN

1780-19-4, 25448-05-9, 74497-74-8
Record name 2-Methyl-1,2,3,4-tetrahydroquinoline
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Record name 2-Methyl-1,2,3,4-tetrahydroquinoline
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Record name Quinoline, tetrahydro-2-methyl-
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Record name (1)-1,2,3,4-Tetrahydro-2-methylquinoline
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Record name Quinoline, tetrahydro-2-methyl-
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Record name 2-Methyl-1,2,3,4-tetrahydroquinoline
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Record name Tetrahydro-2-methylquinoline
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Record name (±)-1,2,3,4-tetrahydro-2-methylquinoline
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Record name 1,2,3,4-tetrahydro-2-methylquinoline
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Synthesis routes and methods I

Procedure details

A mixture of 2-methylquinoline (584 mg, 4.1 mmol), indium powder (4.21 g, 36.7 mmol), saturated aqueous ammonium chloride solution (6.3 ml) and ethanol (21 ml) were heated at reflux for 3 days. On cooling to room temperature, water was added and the mixture was filtered through Keiselguhr. The filtrate was adjusted to pH 9 with 2M sodium hydroxide solution and extracted with DCM (×2). The extracts were dried over MgSO4 and concentrated in vacuo to give the crude product which was purified by flash column chromatography. Elution with 10% EtOAc in 60-80C petroleum ether gave the title compound as a pale yellow oil (383 mg). 1H NMR (400 MHz, CDCl3) δ (ppm): 6.96 (m, 2H), 6.60 (t, 1H), 6.47 (d, 1H), 3.68 (br, 1H), 3.40 (m, 1H), 2.84 (ddd, 1H), 2.72 (ddd, 1H), 1.92 (m, 1H), 1.60 (m, 1H), 1.21 (d, 3H).
Quantity
584 mg
Type
reactant
Reaction Step One
Quantity
4.21 g
Type
reactant
Reaction Step One
Quantity
6.3 mL
Type
reactant
Reaction Step One
Quantity
21 mL
Type
reactant
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two

Synthesis routes and methods II

Procedure details

To 10 ml of methylene chloride, 55.6 mg of a pentamethylcyclopentadienyl iridium(III) chloride dimer ([Cp*IrCl2]2), 16.7 mg of (R)-prolinamide and 15.6 mg of triethylamine were added, and the mixture was stirred under argon atmosphere at room temperature for about 30 minutes to give a catalyst-containing mixture. In 60 ml of methylene chloride, 1.00 g of 2-methylquinoline was dissolved, and a 1/10 amount of the catalyst-containing mixture (equivalent to 0.1 mol % as an iridium chloride dimer) was added. After cooling to −10° C., 8.4 ml of a mixed solvent of formic acid/triethylamine (molar ratio: 5/2) was added dropwise, and the mixture was stirred at the same temperature for 2 days to give 2-methyl-1,2,3,4-tetrahydroquinoline (degree of conversion: 67.4%). The R-enantiomer was in excess and the optical purity was 85.4% ee.
[Compound]
Name
IrCl2
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
16.7 mg
Type
reactant
Reaction Step One
Quantity
15.6 mg
Type
reactant
Reaction Step One
Name
pentamethylcyclopentadienyl iridium(III) chloride
Quantity
55.6 mg
Type
catalyst
Reaction Step One
Quantity
10 mL
Type
solvent
Reaction Step One
[Compound]
Name
mixed solvent
Quantity
8.4 mL
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
1 g
Type
reactant
Reaction Step Three
Quantity
60 mL
Type
solvent
Reaction Step Three
Quantity
0 (± 1) mol
Type
catalyst
Reaction Step Four

Synthesis routes and methods III

Procedure details

In 60 ml of methylene chloride, 1.00 g of 2-methylquinoline was dissolved, and the catalyst-containing mixture was added. After cooling to −10° C., 8.4 ml of a mixed solvent of formic acid/triethylamine (molar ratio: 5/2) was added dropwise, and the mixture was stirred at the same temperature overnight to give 2-methyl-1,2,3,4-tetrahydroquinoline. The S-enantiomer was in excess and the optical purity was 86.4% ee.
[Compound]
Name
mixed solvent
Quantity
8.4 mL
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
1 g
Type
reactant
Reaction Step Two
Quantity
60 mL
Type
solvent
Reaction Step Two

Synthesis routes and methods IV

Procedure details

In 60 ml of methylene chloride, 1.00 g of 2-methylquinoline was dissolved, and 66.5 mg (2.0 mol %) of crystalline (S)-chloro[(1,2,3,4,5-η)-pentamethyl-2,4-cyclopentadien-1-yl](2-pyrrolidinecarboxamidato-κN1, κN2)iridium(III) (Cp*Ir(Cl−)(S-PA-H+)) was added. After cooling to −20° C., 8.4 ml of a mixed solvent of formic acid/triethylamine (molar ratio: 5/2) was added dropwise, and the mixture was continuously stirred at the same temperature for 20 hours. Then, the reaction was completed. The reaction mixture was basified with an aqueous potassium carbonate solution and then the resulting layers were separated. The organic layer was washed with water and concentrated to give 1.05 g of 2-methyl-1,2,3,4-tetrahydroquinoline as an oil.
[Compound]
Name
(S)-chloro[(1,2,3,4,5-η)-pentamethyl-2,4-cyclopentadien-1-yl](2-pyrrolidinecarboxamidato-κN1, κN2)iridium(III)
Quantity
66.5 mg
Type
reactant
Reaction Step One
[Compound]
Name
mixed solvent
Quantity
8.4 mL
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
1 g
Type
reactant
Reaction Step Four
Quantity
60 mL
Type
solvent
Reaction Step Four

Synthesis routes and methods V

Procedure details

In 60 ml of methylene chloride, 1.00 g of 2-methylquinoline was dissolved, and as a catalyst, 6.7 mg (0.2 mol %) of a crystalline (R)-chloro[(1,2,3,4,5-η)-pentamethyl-2,4-cyclopentadien-1-yl](2-pyrrolidinecarboxamidato-κN1, κN2)iridium(III) complex (Cp*Ir(Cl−)(R-PA-H+)) was added. After cooling to −10° C., 8.4 ml of a mixed solvent of formic acid/triethylamine (molar ratio: 5/2) was added dropwise, and the mixture was stirred at the same temperature for 2 days to give 2-methyl-1,2,3,4-tetrahydroquinoline (degree of conversion: 73%). The R-enantiomer was in excess and the optical purity was 90.2% ee.
[Compound]
Name
(R)-chloro[(1,2,3,4,5-η)-pentamethyl-2,4-cyclopentadien-1-yl](2-pyrrolidinecarboxamidato-κN1, κN2)iridium(III)
Quantity
6.7 mg
Type
reactant
Reaction Step One
[Compound]
Name
mixed solvent
Quantity
8.4 mL
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
1 g
Type
reactant
Reaction Step Three
Quantity
60 mL
Type
solvent
Reaction Step Three

Retrosynthesis Analysis

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Strategy Settings

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Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
1,2,3,4-Tetrahydroquinaldine
Reactant of Route 2
1,2,3,4-Tetrahydroquinaldine
Reactant of Route 3
1,2,3,4-Tetrahydroquinaldine
Reactant of Route 4
1,2,3,4-Tetrahydroquinaldine
Reactant of Route 5
1,2,3,4-Tetrahydroquinaldine
Reactant of Route 6
1,2,3,4-Tetrahydroquinaldine

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